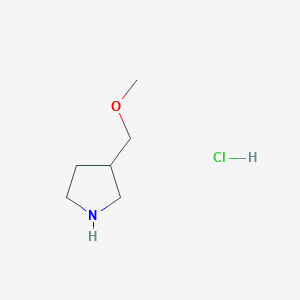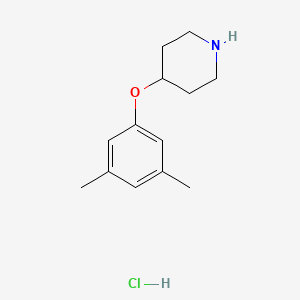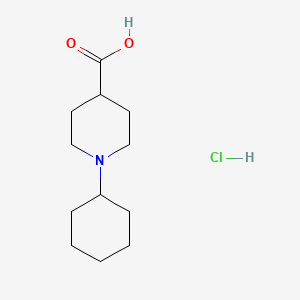
5-羟基嘧啶-2-羧酸
描述
5-Hydroxypyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C5H4N2O3 . It is a solid substance with a molecular weight of 140.1 .
Synthesis Analysis
The synthesis of 5-Hydroxypyrimidine-2-carboxylic acid involves reacting 5-bromo-2-cyanopyrimidine with phenylcarbinol to generate 5-benzyloxy-2-cyanopyrimidine . Then, the 5-benzyloxy-2-cyanopyrimidine is reacted in an alkaline condition, and the product is dissolved out by carrying out an acid adjustment on the reaction solution . The dissolved solid is then filtered and dried to obtain the target compound .Molecular Structure Analysis
The InChI code for 5-Hydroxypyrimidine-2-carboxylic acid is 1S/C5H4N2O3/c8-4(9)3-1-6-5(10)7-2-3/h1-2H, (H,8,9) (H,6,7,10) .Physical and Chemical Properties Analysis
5-Hydroxypyrimidine-2-carboxylic acid is a solid substance with a molecular weight of 140.1 .科学研究应用
药物研究
5-羟基嘧啶-2-羧酸衍生物在药物研究中具有重要意义。例如,5,6-二羟基嘧啶-4-羧酸被探索作为HCV NS5B聚合酶的活性位点抑制剂,显示出作为丙型肝炎病毒抑制剂的潜力(Stansfield et al., 2004)。对羟基嘧啶衍生物的研究包括它们在开发新药物中的应用,特别是考虑到它们多样的生物活性和开发抗炎药物的潜力(Kuvaeva et al., 2022)。
化学性质和合成
研究5-羟基嘧啶衍生物的酸碱性质对于理解它们在不同化学环境中的行为至关重要。这项研究揭示了这些化合物,包括它们的N-氧化物,在不同溶剂中的行为以及它们的质子化特性,这对于它们在化学合成和药物配方中的应用至关重要(Gashev et al., 1983)。例如,对5-芳基嘧啶-2-羧酸及其衍生物的合成已被探索,以期利用它们在制备液晶材料方面的潜力,显示出这些化合物在材料科学中的多功能性(Mikhaleva et al., 1986)。
生物转化和生物技术应用
将相关化合物生物转化为5-羟基嘧啶-2-羧酸是一个感兴趣的领域,特别是在生产用于合成抗结核药物的化合物方面。一个例子是使用农杆菌属将2-氰基吡嗪生物转化为5-羟基吡嗪-2-羧酸,突显了这些化合物的生物技术潜力(Wieser et al., 1997)。
磁性能和结构研究
对羟基嘧啶衍生物的结构性质的研究揭示了有趣的方面,如不同结构形式之间的相互转化及其磁性能。例如,对2-羟基嘧啶-4,6-二羧酸衍生物的研究显示出结构相互转化和可调节的磁性能,表明这些化合物在材料科学和纳米技术中的应用(Chen et al., 2011)。
抗菌和抗病毒研究
一些羟基嘧啶衍生物被研究其抗菌和抗病毒性能。例如,合成新型2-(羟基亚胺)-二氢嘧啶-5-羧酸及其评估其抗菌活性突显了这些化合物在开发新的抗菌剂方面的潜力(Shastri, 2019)。
安全和危害
未来方向
The synthesis method for 5-Hydroxypyrimidine-2-carboxylic acid has been designed and a preparation method for the compound has been provided . This compound could potentially be used in the treatment of obesity or hyperlipidemia caused by obesity, hypertriglyceridemia, fat metabolic disturbance, fatty liver, hypertension, arteriosclerosis, diabetes, etc .
生化分析
Biochemical Properties
5-Hydroxypyrimidine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the metabolism of pyrimidine derivatives. It interacts with several enzymes, including dihydropyrimidine dehydrogenase and thymidine phosphorylase, which are involved in the catabolism of pyrimidine nucleotides. These interactions facilitate the breakdown and recycling of nucleotides, which are essential for DNA and RNA synthesis. Additionally, 5-Hydroxypyrimidine-2-carboxylic acid can bind to certain proteins, influencing their function and stability .
Cellular Effects
The effects of 5-Hydroxypyrimidine-2-carboxylic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in nucleotide metabolism and DNA repair. By modulating the activity of enzymes like dihydropyrimidine dehydrogenase, 5-Hydroxypyrimidine-2-carboxylic acid can affect gene expression and cellular metabolism. This compound also impacts cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, 5-Hydroxypyrimidine-2-carboxylic acid exerts its effects through several mechanisms. It can inhibit or activate enzymes involved in pyrimidine metabolism, thereby altering the levels of nucleotides within the cell. This compound also binds to DNA and RNA, potentially affecting their stability and function. Furthermore, 5-Hydroxypyrimidine-2-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxypyrimidine-2-carboxylic acid have been studied over various time frames. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of nucleotide metabolism and gene expression. These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Hydroxypyrimidine-2-carboxylic acid vary with different dosages in animal models. At low doses, it has been observed to enhance nucleotide metabolism and improve DNA repair mechanisms. At higher doses, it can exhibit toxic effects, including disruption of cellular metabolism and induction of apoptosis. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
5-Hydroxypyrimidine-2-carboxylic acid is involved in several metabolic pathways, primarily those related to pyrimidine metabolism. It interacts with enzymes such as dihydropyrimidine dehydrogenase and thymidine phosphorylase, which facilitate its conversion into other metabolites. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 5-Hydroxypyrimidine-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by its interactions with binding proteins, which can affect its localization and accumulation .
Subcellular Localization
The subcellular localization of 5-Hydroxypyrimidine-2-carboxylic acid is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in nucleotide metabolism. Additionally, it can be transported into the nucleus, where it may influence DNA and RNA synthesis. Post-translational modifications and targeting signals play a role in directing 5-Hydroxypyrimidine-2-carboxylic acid to specific cellular compartments.
属性
IUPAC Name |
5-hydroxypyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-3-1-6-4(5(9)10)7-2-3/h1-2,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEGYXYPWJJUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1388725.png)

![2-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride](/img/structure/B1388732.png)

![2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride](/img/structure/B1388736.png)

![4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine](/img/structure/B1388739.png)
![3-[(2-Propynyloxy)methyl]piperidine hydrochloride](/img/structure/B1388740.png)
![3-[(3-Methylbenzyl)oxy]piperidine](/img/structure/B1388741.png)
![4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1388743.png)
![4-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388744.png)

![3-Fluoro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388746.png)
